N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Description

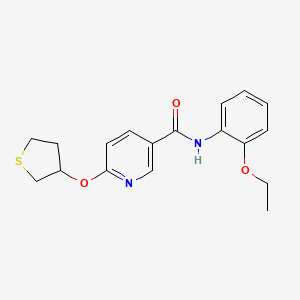

N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide backbone with two distinct substituents:

- N-(2-ethoxyphenyl): A phenyl group substituted with an ethoxy (–OCH₂CH₃) moiety at the ortho position.

- 6-(thiolan-3-yloxy): A tetrahydrothiophene (thiolane) ring linked via an ether oxygen at the pyridine’s 6-position.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-22-16-6-4-3-5-15(16)20-18(21)13-7-8-17(19-11-13)23-14-9-10-24-12-14/h3-8,11,14H,2,9-10,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPPSQDAGLWDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OC3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethoxyphenyl group and a thiolan moiety, which contributes to its unique pharmacological profile. The molecular formula is CHNOS, and its molecular weight is approximately 295.36 g/mol.

This compound exhibits a range of biological activities that can be attributed to its interaction with various biological targets:

- Anticonvulsant Activity : Studies indicate that the compound demonstrates significant anticonvulsant properties, likely through modulation of neurotransmitter systems, particularly GABAergic pathways.

- Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors in animal models, suggesting potential use in treating anxiety disorders.

- Antidepressant Properties : Preliminary data suggest that it may exert antidepressant effects, possibly through serotonin receptor modulation.

Pharmacological Studies

A series of studies have been conducted to evaluate the pharmacological properties of this compound:

- Synthesis and SAR : Research has focused on synthesizing derivatives of this compound to explore the relationship between chemical structure and biological activity. Variations in substituents on the pyridine ring significantly influence activity profiles .

- Neuropharmacological Testing : In vivo studies demonstrated that the compound exhibited anticonvulsant effects comparable to established medications like diazepam. The anxiolytic effects were assessed using the elevated plus maze and open field tests, revealing a dose-dependent response .

| Activity | Effectiveness | Comparison |

|---|---|---|

| Anticonvulsant | High efficacy in pentylenetetrazole model | Comparable to diazepam |

| Anxiolytic | Significant reduction in anxiety-like behavior | Four times more effective than diazepam |

| Antidepressant | Statistically significant improvement in mood-related behaviors | Notable compared to control |

Case Studies

- Neurotoxicity Assessment : A study evaluated the neurotoxic potential of the compound, finding low toxicity levels at therapeutic doses, indicating safety for further development .

- Behavioral Analysis : Behavioral assays indicated that the compound not only reduced anxiety but also improved cognitive functions in animal models, suggesting a dual action on mood and cognition .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Analysis

The pyridine-3-carboxamide moiety is a common structural feature in several pharmacologically active compounds. Key analogs include:

Asciminib (N-(4-(chlorodifluoromethoxy)phenyl)-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-3-yl)pyridine-3-carboxamide)

- Substituent Differences :

- N-Aryl Group : Asciminib features a para-chlorodifluoromethoxyphenyl group, enhancing electron-withdrawing properties and metabolic stability compared to the ortho-ethoxyphenyl group in the target compound.

- Pyridine Substituents : At the 5- and 6-positions, Asciminib incorporates a pyrazole and a 3-hydroxypyrrolidine group, respectively, enabling dual interactions with kinase active sites (e.g., BCR-ABL1 inhibition).

- Functional Implications : The chlorodifluoromethoxy group improves lipophilicity and binding affinity, while the hydroxylated pyrrolidine facilitates hydrogen bonding.

N-(1-hydroxy-2-methylpropan-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

- Substituent Differences :

- N-Alkyl Group : A branched alkyl chain with a hydroxyl group replaces the aryl group, likely enhancing solubility but reducing aromatic stacking interactions.

- Shared Feature : The 6-(thiolan-3-yloxy) group is identical to that in the target compound, suggesting conserved conformational or steric properties.

- Functional Implications : The hydroxylated alkyl chain may improve aqueous solubility, making this analog more suitable for formulations requiring high bioavailability.

Structural Comparison Table

Key Research Findings and Hypotheses

- Electron-Donating vs.

- Thiolan-3-yloxy vs.

- Solubility and Bioavailability : The hydroxylated alkyl analog highlights how N-substituent modifications can prioritize physicochemical properties over target affinity, a trade-off critical in lead optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.